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In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Derivatives

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Compound of Interest		
	1-[4-({4-[(5-cyclopentyl-1H-	
	pyrazol-3-yl)imino]-1,4-	
Compound Name:	dihydropyrimidin-2-	
	yl}amino)phenyl]-3-[3-	
	(trifluoromethyl)phenyl]urea	
Cat. No.:	B2547210	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities, particularly as anticancer agents. This document details the key experimental protocols for their synthesis and characterization using modern spectroscopic and crystallographic techniques. Quantitative data is presented in structured tables for comparative analysis, and critical workflows and biological pathways are visualized using diagrams.

Introduction

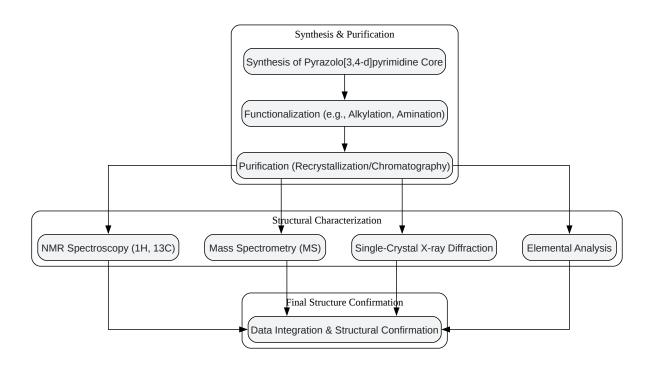
Pyrazolopyrimidines, bioisosteres of purines, have emerged as a privileged scaffold in the design of novel therapeutic agents. Their ability to inhibit various protein kinases has made them a focal point in cancer research. The structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide focuses on the methodologies employed to confirm the



chemical structures of these derivatives, with a particular emphasis on pyrazolyl-imino-dihydropyrimidine and related pyrazolo[3,4-d]pyrimidine systems.

Synthesis and Characterization Workflow

The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives follows a systematic workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity of the final compounds.



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Caption: Experimental workflow for the synthesis and structural elucidation of pyrazolyl-iminodihydropyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical characterizations. The following sections provide generalized yet detailed protocols based on established literature.

General Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

A common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a substituted pyrazole precursor.

Materials:

- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- Formamide
- Ethanol

Procedure:

- A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at reflux for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.



Further functionalization, such as alkylation or arylation at different positions, can be achieved by reacting the pyrazolopyrimidine core with appropriate electrophiles in the presence of a base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

Instrumentation:

A 400 MHz or higher field NMR spectrometer (e.g., Bruker or Jeol).

Sample Preparation:

- Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
- ¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the chemical shifts of all unique carbon atoms.
- Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition and fragmentation patterns.

Instrumentation:



• An electrospray ionization (ESI) mass spectrometer is commonly used.

Sample Preparation:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

- Spectra are acquired in positive or negative ion mode to observe the protonated molecule [M+H]+ or deprotonated molecule [M-H]-, respectively.
- High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.

Procedure:

- Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
- Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K).
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.

Quantitative Data Presentation



The following tables summarize representative spectroscopic and crystallographic data for pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the target imino compounds.

Table 1: ¹H and ¹³C NMR Spectral Data for

Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound	Solvent	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
P1 (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[1]	DMSO-d ₆	12.1 (s, 1H, NH), 8.45 (s, 1H, C6-H), 8.20 (d, 2H, Ar-H), 7.55 (t, 2H, Ar-H), 7.35 (t, 1H, Ar- H), 2.50 (s, 3H, CH ₃)	158.5, 154.2, 149.8, 138.9, 134.5, 129.3, 126.8, 121.5, 105.7, 14.1
P2 (3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[1]	DMSO-d6	8.35 (s, 1H, C6-H), 8.15 (d, 2H, Ar-H), 7.50 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 3.40 (s, 3H, N-CH ₃), 2.45 (s, 3H, C-CH ₃)	157.9, 154.0, 149.5, 138.7, 135.0, 129.1, 126.5, 121.3, 105.9, 30.2, 14.0

Table 2: Mass Spectrometry Data

Compound	lonization Mode	Calculated [M+H]+	Observed [M+H]+
Compound 12b (from a study on pyrazolo[3,4-d]pyrimidines)[4]	ESI+	464.16	464.37
(E)-N-(4- Bromophenethyl)-1- methyl-3-propyl-5- styryl-1H- pyrazolo[4,3- d]pyrimidin-7-amine[5]	ESI+	414.2288	414.2291



Table 3: Selected X-ray Crystallographic Data for a Pyrazolo[3 4-d]nyrimidine Derivative (P1)[1][2][3]

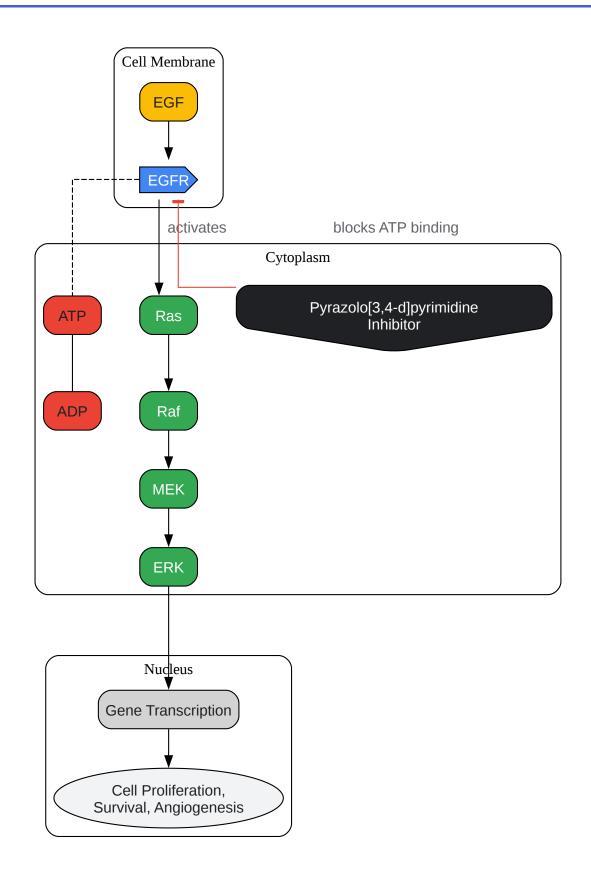
Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	7.1234(3)
b (Å)	11.4567(5)
c (Å)	13.5432(6)
β (°)	98.765(2)
Selected Bond Lengths (Å)	
N1-N2	1.381(2)
N2-C3	1.332(2)
C3-C3A	1.418(2)
C3A-N4	1.381(2)
N4-C5	1.385(2)
C5-C6	1.321(2)
C6-N7	1.345(2)
N7-C7A	1.378(2)
C7A-N1	1.335(2)
**Selected Bond Angles (°) **	
C7A-N1-N2	112.5(1)
C3-N2-N1	105.3(1)
N2-C3-C3A	111.8(1)
N4-C3A-C3	105.1(1)



Biological Activity and Signaling Pathways

Many pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival. One such key target is the Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[6][7]





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Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.



Conclusion

The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives is a multi-faceted process that relies on the synergistic use of organic synthesis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough characterization of these compounds is essential for establishing robust structure-activity relationships and advancing the development of novel kinase inhibitors for cancer therapy.

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